3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
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Description
Scientific Research Applications
Antioxidant Properties
The compound has shown potential in antioxidant activity. A study highlighted the preparation and characterization of a derivative of this compound, which exhibited high antioxidant activities. Specifically, it showed significant scavenging activity against DPPH radical, comparable to vitamin C at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis and Characterization
Various studies focus on the synthesis and characterization of derivatives of this compound. For instance, a research synthesized tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, showcasing the compound's utility in organic synthesis (Hazeri et al., 2014). Another study detailed the synthesis of acronycine isosters, further demonstrating the compound's versatility in chemical synthesis (Reisch, Mester, & Aly, 1983).
Crystallography and Molecular Analysis
The compound has been subject to crystallography and molecular analysis. A research demonstrated the X-ray crystallography of a derivative, providing insights into its molecular structure and stability (Ahn et al., 2020).
Medicinal Chemistry Applications
In the field of medicinal chemistry, derivatives of this compound have been investigated for their biological activities. For example, one study isolated benzoic acid derivatives and acetophenones from a plant, indicating the compound's relevance in the search for new bioactive substances (Chen et al., 2008).
Green Chemistry and Catalysis
The compound plays a role in green chemistry and catalysis. A study developed an efficient and environmentally benign synthesis method for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using this compound, highlighting its utility in sustainable chemistry practices (Esmaeilpour et al., 2015).
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-15-4-3-5-16(2)26(15)13-19-21(27)8-7-18-24(28)20(14-31-25(18)19)17-6-9-22-23(12-17)30-11-10-29-22/h6-9,12,14-16,27H,3-5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYLZFWVUFPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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